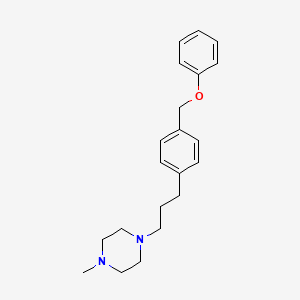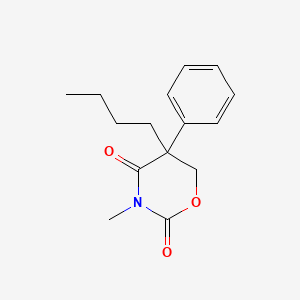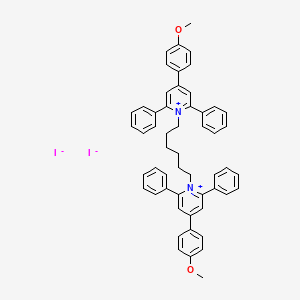
Ethyltrifluoromethylaminoindane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It functions as a selective serotonin releasing agent (SSRA) and is the aminoindane analogue of fenfluramine . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Ethyltrifluoromethylaminoindane involves several steps, starting with the preparation of the indane core. The synthetic route typically includes:
Step 1: Formation of the indane core through cyclization reactions.
Step 2: Introduction of the trifluoromethyl group using trifluoromethylating agents.
Step 3: Ethylation of the amino group to form the final product.
Industrial production methods may involve high-pressure homogenization and ultrasonication to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Ethyltrifluoromethylaminoindane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include transition metal catalysts and specific solvents to facilitate the reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyltrifluoromethylaminoindane has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of trifluoromethyl groups on chemical reactivity and stability.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Mechanism of Action
The mechanism of action of Ethyltrifluoromethylaminoindane involves its function as a selective serotonin releasing agent. It targets serotonin transporters, leading to an increase in serotonin levels in the synaptic cleft. This action results in enhanced serotonergic neurotransmission, which is associated with its entactogenic effects .
Comparison with Similar Compounds
Ethyltrifluoromethylaminoindane is unique due to its trifluoromethyl group, which imparts distinct chemical and pharmacological properties. Similar compounds include:
Fenfluramine: An appetite suppressant with a similar mechanism of action but different chemical structure.
Norfenfluramine: A metabolite of fenfluramine with comparable effects.
Other aminoindanes: Compounds with similar core structures but different substituents, leading to varied effects and applications.
This compound stands out due to its reduced neurotoxic potential compared to fenfluramine, making it a safer alternative for research and potential therapeutic use .
Properties
CAS No. |
205652-94-4 |
|---|---|
Molecular Formula |
C12H14F3N |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
N-ethyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C12H14F3N/c1-2-16-11-6-8-3-4-10(12(13,14)15)5-9(8)7-11/h3-5,11,16H,2,6-7H2,1H3 |
InChI Key |
PHTXVQQRWJXYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CC2=C(C1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


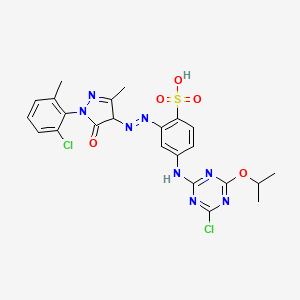



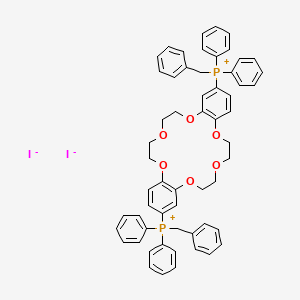



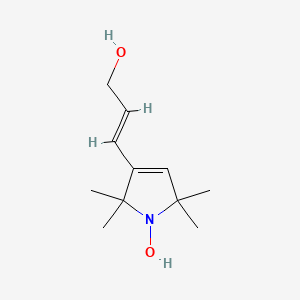
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
